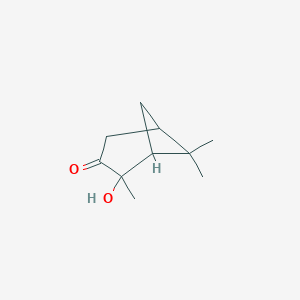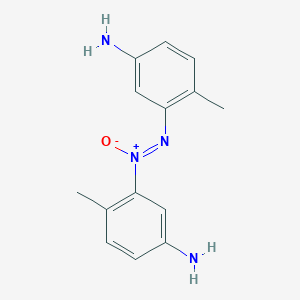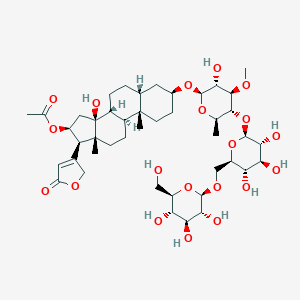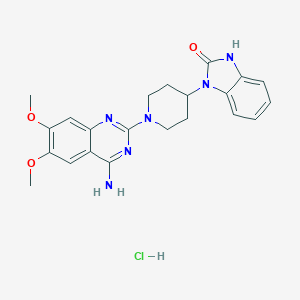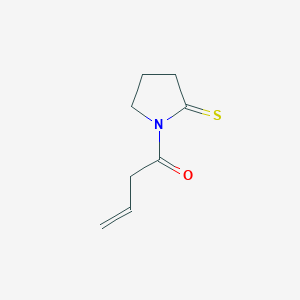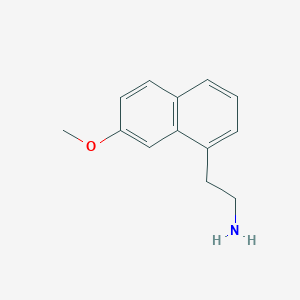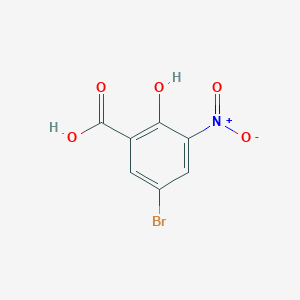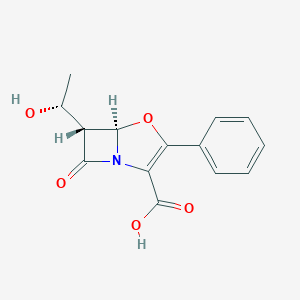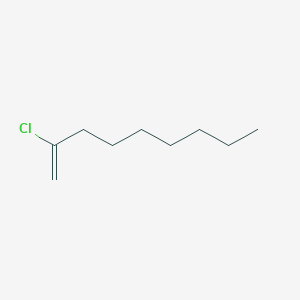
2-(p-Hydroxybenzylidene)aminoethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(p-Hydroxybenzylidene)aminoethanol is a chemical compound that is commonly used in scientific research. It is also known by its chemical name, salicylideneaminoethanol, and is a type of Schiff base. This compound has been extensively studied due to its potential applications in various fields of research, including medicinal chemistry, biochemistry, and materials science.
Mecanismo De Acción
The mechanism of action of 2-(p-Hydroxybenzylidene)aminoethanol is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. It has been shown to inhibit the activity of enzymes involved in inflammation and oxidative stress, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
2-(p-Hydroxybenzylidene)aminoethanol has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in cells, which may contribute to its potential as an anti-inflammatory and antioxidant agent. Additionally, it has been shown to inhibit the growth of cancer cells, suggesting that it may have potential as an antitumor agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 2-(p-Hydroxybenzylidene)aminoethanol in lab experiments is its versatility. It can be easily synthesized and purified, and has been shown to exhibit a range of biological activities. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are many potential future directions for research on 2-(p-Hydroxybenzylidene)aminoethanol. One possible area of research is in the development of new drug candidates based on this compound. It may also be possible to modify the structure of this compound to improve its biological activity or selectivity. Additionally, further studies are needed to fully understand the mechanism of action of this compound, which may shed light on its potential applications in various fields of research.
Métodos De Síntesis
The synthesis of 2-(p-Hydroxybenzylidene)aminoethanol involves the reaction of salicylaldehyde with aminoethanol in the presence of a catalyst. The reaction proceeds through a condensation reaction, which results in the formation of the Schiff base. The resulting compound can be purified through recrystallization or chromatography.
Aplicaciones Científicas De Investigación
2-(p-Hydroxybenzylidene)aminoethanol has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of research has been in medicinal chemistry, where this compound has been investigated for its potential as a drug candidate. It has been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties.
Propiedades
Número CAS |
1952-37-0 |
|---|---|
Nombre del producto |
2-(p-Hydroxybenzylidene)aminoethanol |
Fórmula molecular |
C9H11NO2 |
Peso molecular |
165.19 g/mol |
Nombre IUPAC |
4-(2-hydroxyethyliminomethyl)phenol |
InChI |
InChI=1S/C9H11NO2/c11-6-5-10-7-8-1-3-9(12)4-2-8/h1-4,7,11-12H,5-6H2 |
Clave InChI |
ZFXNGTGDQCFTFD-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC(=O)C=CC1=CNCCO |
SMILES |
C1=CC(=CC=C1C=NCCO)O |
SMILES canónico |
C1=CC(=CC=C1C=NCCO)O |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



